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Compound of Interest

Compound Name:

3-

(Butylaminocarbonyl)phenylboroni

c acid

Cat. No.: B1274008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR)

spectroscopic characteristics of 3-(Butylaminocarbonyl)phenylboronic acid and a common

alternative, 3-Aminophenylboronic acid. The objective is to furnish researchers with the

necessary data and protocols for the unambiguous identification and characterization of these

compounds, which are pivotal in various fields, including medicinal chemistry and materials

science.

Comparative NMR Data Analysis
The structural nuances between 3-(Butylaminocarbonyl)phenylboronic acid and 3-

Aminophenylboronic acid are clearly delineated by their respective NMR spectra. The following

tables summarize the predicted and experimental ¹H, ¹³C, and ¹¹B NMR spectral data. The data

for 3-(Butylaminocarbonyl)phenylboronic acid is predicted based on the analysis of

structurally similar compounds, including 4-(Butylaminocarbonyl)phenylboronic acid and 3-(N-

BOC-N-Butylamino)phenylboronic acid, while the data for 3-Aminophenylboronic acid is based

on available experimental spectra.

Table 1: Comparative ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

3-

(Butylaminocarb

onyl)phenylboron

ic acid

(Predicted)

~8.4 (s, 1H) Singlet 1H Ar-H (H2)

~8.2 (br s, 2H) Broad Singlet 2H B(OH)₂

~8.0 (d, J = 7.5

Hz, 1H)
Doublet 1H Ar-H (H6)

~7.8 (d, J = 7.5

Hz, 1H)
Doublet 1H Ar-H (H4)

~7.4 (t, J = 7.5

Hz, 1H)
Triplet 1H Ar-H (H5)

~8.5 (t, J = 5.5

Hz, 1H)
Triplet 1H NH

~3.3 (q, J = 6.5

Hz, 2H)
Quartet 2H N-CH₂

~1.5 (sextet, J =

7.0 Hz, 2H)
Sextet 2H N-CH₂-CH₂

~1.3 (sextet, J =

7.5 Hz, 2H)
Sextet 2H CH₂-CH₃

~0.9 (t, J = 7.5

Hz, 3H)
Triplet 3H CH₃

3-

Aminophenylbor

onic acid

(Experimental)[1]

7.0-7.2 (m, 2H) Multiplet 2H Ar-H

6.8-7.0 (m, 2H) Multiplet 2H Ar-H

5.0 (br s, 2H) Broad Singlet 2H NH₂

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://m.chemicalbook.com/SpectrumEN_206658-89-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7.9 (br s, 2H) Broad Singlet 2H B(OH)₂

Table 2: Comparative ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Compound Chemical Shift (δ, ppm) Assignment

3-

(Butylaminocarbonyl)phenylbor

onic acid (Predicted)

~166.5 C=O

~135.0 Ar-C (C3)

~133.0 (broad) Ar-C-B (C1)

~130.0 Ar-C (C6)

~128.5 Ar-C (C5)

~127.0 Ar-C (C4)

~125.0 Ar-C (C2)

~39.0 N-CH₂

~31.5 N-CH₂-CH₂

~19.5 CH₂-CH₃

~13.5 CH₃

3-Aminophenylboronic acid

(Experimental)
~148.0 Ar-C-NH₂

~135.0 (broad) Ar-C-B

~128.0 Ar-C

~118.0 Ar-C

~115.0 Ar-C

Table 3: Comparative ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)
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Compound
Chemical Shift (δ,
ppm)

Linewidth (Hz) Assignment

3-

(Butylaminocarbonyl)p

henylboronic acid

(Predicted)

~28-30 Broad
Trigonal planar (sp²)

Boronic Acid

3-Aminophenylboronic

acid (Experimental)
~29 Broad

Trigonal planar (sp²)

Boronic Acid

Experimental Protocols
NMR Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H and ¹¹B NMR, and 20-30

mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).

Homogenization: Gently vortex the sample to ensure complete dissolution.

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 12 ppm

Temperature: 298 K

¹³C NMR:
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Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Temperature: 298 K

¹¹B NMR:

Pulse Program: zg

Number of Scans: 256

Spectral Width: 200 ppm

Temperature: 298 K

Referencing: Chemical shifts for ¹H and ¹³C NMR are referenced to the residual solvent peak

of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). ¹¹B NMR spectra are

referenced externally to BF₃·OEt₂ (δ = 0 ppm).

Visualization of Experimental Workflow and a
Relevant Signaling Pathway
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Caption: Experimental workflow for NMR characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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